17-beta-Hydroxy Exemestane

Description

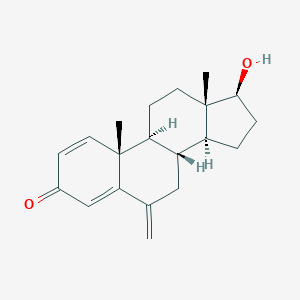

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDPYPMRHKQTDM-NHWXPXPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464522 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122370-91-6, 140461-66-1 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DIHYDROEXEMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Enzymatic Conversion of 17 Beta Hydroxy Exemestane

Formation from Exemestane (B1683764)

The primary step in the formation of 17-beta-Hydroxy Exemestane is the reduction of the 17-keto group of the parent drug, exemestane. nih.govwikipedia.orgdshs-koeln.de This conversion is catalyzed by a variety of enzymes, highlighting a redundancy in the metabolic machinery of the body.

Reduction of the 17-Keto Group

The transformation of exemestane to this compound involves the addition of a hydrogen atom to the ketone group at the 17th position of the steroid's D-ring, converting it into a hydroxyl group. nih.govwikipedia.org This reduction reaction is a critical step, as the resulting metabolite, this compound, is itself biologically active. nih.govnih.govcaymanchem.com

Enzymatic Catalysis by Aldo-Keto Reductases (e.g., AKR1C1-4)

A major group of enzymes responsible for the formation of this compound belongs to the aldo-keto reductase (AKR) superfamily. nih.govnih.gov Specifically, cytosolic AKR1C isoforms 1 through 4 (AKR1C1, AKR1C2, AKR1C3, and AKR1C4) have been identified as key players in the reduction of exemestane's 17-keto group. nih.govnih.govresearchgate.net These enzymes are NAD(P)(H)-dependent oxidoreductases that are crucial in the metabolism of various steroids. nih.govnih.gov Studies have shown that these AKR isoforms, along with carbonyl reductase 1 (CBR1), are involved in the hepatic metabolism of exemestane to this compound. nih.gov

Kinetic studies have revealed varying efficiencies among the AKR1C isoforms in catalyzing this reaction. For instance, AKR1C2 and AKR1C1 exhibit similar maximum velocities for the formation of this compound, while the VMAX for AKR1C3 is significantly higher than that of AKR1C4. nih.gov

Enzymatic Catalysis by Cytochrome P450 Isoforms (e.g., CYP1A, CYP4A11, CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5)

In addition to aldo-keto reductases, the cytochrome P450 (CYP450) superfamily of enzymes also plays a significant role in the conversion of exemestane to this compound. nih.govresearchgate.netnih.gov In vitro studies have demonstrated that multiple CYP450 isoforms are capable of catalyzing this reduction. These include CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5. nih.govnih.govresearchgate.netnih.gov

Research using human liver microsomes has shown that the formation rate of this compound (referred to as MI in some studies) correlates significantly with the activities of CYP1A2 and CYP4A11. nih.govnih.gov Recombinant CYP1A1, in particular, has been shown to metabolize exemestane to this compound with high catalytic efficiency. nih.govnih.gov While CYP3A4 is primarily involved in the oxidation of exemestane to another metabolite (6-hydroxymethylexemestane), it also contributes to the formation of this compound. researchgate.netnih.govmdpi.com

The following table summarizes the key CYP450 isoforms involved in the formation of this compound:

| Enzyme Family | Specific Isoforms Involved |

| CYP1A | CYP1A1, CYP1A2 nih.govnih.govnih.gov |

| CYP2C | CYP2C8, CYP2C9, CYP2C19 nih.govresearchgate.netnih.gov |

| CYP2D | CYP2D6 nih.govresearchgate.netnih.gov |

| CYP3A | CYP3A4, CYP3A5 nih.govresearchgate.netnih.gov |

| CYP4A | CYP4A11 nih.govnih.gov |

Redundancy and Overlapping Specificity in Metabolic Pathways

The involvement of both aldo-keto reductases and a wide array of cytochrome P450 isoforms in the formation of this compound points to a significant degree of redundancy and overlapping specificity in the metabolic pathways of exemestane. nih.govresearchgate.netnih.gov This redundancy suggests that if one enzymatic pathway is compromised, others can compensate, ensuring the continued metabolism of the drug. researchgate.netnih.gov

Inhibition studies have further supported this concept. While isoform-specific inhibition of CYP450 subfamilies 1A, 2C, 2D, and 3A resulted in a decrease in the production of this compound, the reduction was not complete, indicating the contribution of other enzymes. researchgate.netnih.gov This metabolic redundancy can contribute to inter-individual variability in drug response and the potential for drug-drug interactions. mdpi.com

Further Metabolism of this compound

Once formed, this compound is not the final product of exemestane's metabolic journey. It undergoes further biotransformation, primarily through a Phase II metabolic process known as glucuronidation. nih.govresearchgate.net

Glucuronidation Pathway

Glucuronidation is a major pathway for the detoxification and excretion of various drugs and endogenous compounds. In the case of this compound, this process involves the conjugation of a glucuronic acid moiety to the 17-beta-hydroxyl group. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17). nih.govresearchgate.net

The following table details the key components of the glucuronidation of this compound:

| Reactant | Enzyme | Product | Significance |

| This compound | UGT2B17 nih.govresearchgate.net | 17β-hydroxy-exemestane-17-O-β-D-glucuronide nih.gov | Inactivation and excretion of the active metabolite. nih.govnih.gov |

Role of UDP-Glucuronosyltransferase 2B17 (UGT2B17) in Conjugation

The primary enzyme responsible for the glucuronidation of this compound is UDP-glucuronosyltransferase 2B17 (UGT2B17). nih.govascopubs.org UGT2B17 catalyzes the conjugation of glucuronic acid to the 17β-hydroxyl group of this compound. Studies have shown that among various UGT enzymes, UGT2B17 exhibits the highest activity towards this compound, with a significantly higher Vmax/KM value compared to other UGTs like UGT1A4. nih.gov The expression of UGT2B17 in the liver has been directly correlated with the rate of formation of the glucuronide metabolite. nih.gov Interestingly, both exemestane and its active metabolite, this compound, can induce the expression of UGT2B17 in breast cancer cells, potentially enhancing its own metabolism. nih.gov

Formation of this compound-17-O-beta-D-glucuronide

The enzymatic action of UGT2B17 results in the formation of this compound-17-O-beta-D-glucuronide. nih.govnih.gov This glucuronide conjugate is a major, inactive metabolite of exemestane found in both urine and plasma. nih.govnih.gov Its formation represents a critical step in the detoxification and elimination of the active this compound. researchgate.net Studies have shown that within 24 hours of exemestane administration, a significant portion of this compound is converted to this inactive glucuronide form. researchgate.net

Impact of Genetic Polymorphisms on Glucuronidation

Genetic variations in the UGT2B17 gene can significantly impact the glucuronidation of this compound. nih.gov A notable polymorphism is a whole-gene deletion, designated as the UGT2B17(2) allele. ascopubs.orgd-nb.info Individuals who are homozygous for this deletion (UGT2B17(2/2) genotype) exhibit a dramatically reduced capacity for glucuronidation. nih.gov

Research has demonstrated that individuals with the UGT2B17(2/2) genotype have significantly lower levels of this compound-17-O-beta-D-glucuronide in both plasma and urine compared to those with the wild-type genotype (UGT2B17(1/1)). ascopubs.orgnih.gov One study reported a 14-fold decrease in the formation rate of the glucuronide in human liver microsomes with the UGT2B17(2/2) genotype. nih.gov Consequently, individuals with this gene deletion tend to have higher circulating levels of the active metabolite, this compound. ascopubs.orgnih.gov The prevalence of this deletion polymorphism is notable, with an allelic frequency of around 30-40% in Caucasian populations. ascopubs.orgd-nb.info

| UGT2B17 Genotype | Effect on Glucuronidation Rate | Impact on Metabolite Levels |

| UGT2B17(1/1) | Normal/Higher glucuronidation rates. | Reference level of this compound-17-O-beta-D-glucuronide. |

| UGT2B17(1/2) | Intermediate glucuronidation rates. | Intermediate levels of glucuronide metabolite. |

| UGT2B17(2/2) | 14-fold decrease in glucuronidation rates. nih.gov | 29-fold to 39-fold decrease in plasma and urinary glucuronide levels, respectively. ascopubs.orgnih.gov 28% higher plasma levels of this compound. ascopubs.orgnih.gov |

Cysteine Conjugation Pathways

In addition to glucuronidation, a significant and more recently identified metabolic pathway for this compound involves conjugation with cysteine. These cysteine conjugates have been identified as major metabolites, fundamentally altering the understanding of exemestane's disposition. nih.gov

Identification of Cysteine Conjugates (e.g., 6-17-beta-DHE-cys)

Liquid chromatography-mass spectrometry (LC-MS) has been instrumental in identifying novel cysteine conjugates of exemestane and its metabolites. nih.gov One such major metabolite is 6-methylcysteinylandrosta-1,4-diene-17β-hydroxy-3-one, also referred to as 6-17-beta-DHE-cys. nih.gov This, along with the cysteine conjugate of the parent exemestane, accounts for a substantial portion of total exemestane metabolites in both urine (77%) and plasma (35%). nih.govnih.gov

Stepwise Enzymatic Biosynthesis (e.g., Glutathione (B108866) Conjugation)

The formation of cysteine conjugates is a multi-step enzymatic process that begins with glutathione (GSH) conjugation. nih.govwsu.edu This initial step is catalyzed by glutathione-S-transferase (GST) enzymes, primarily in the liver. nih.gov The resulting glutathione conjugate of this compound then undergoes further enzymatic processing. nih.gov The glutamate (B1630785) and glycine (B1666218) residues are sequentially removed by the enzymes γ-glutamyl transferase and dipeptidases, respectively, to yield the final cysteine conjugate. nih.govwsu.edu This three-step pathway is analogous to the mercapturic acid synthesis pathway. wsu.edu

Molecular Pharmacology and Receptor Interactions of 17 Beta Hydroxy Exemestane

Aromatase Enzyme Modulation

As a derivative of exemestane (B1683764), 17-beta-Hydroxy Exemestane retains the ability to interact with and inhibit the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. caymanchem.comnih.gov

Exemestane is classified as an irreversible, steroidal aromatase inactivator that functions through mechanism-based inhibition, often termed "suicide inhibition". drugbank.compatsnap.com In this process, the enzyme recognizes the inhibitor as its natural substrate, androstenedione. drugbank.com During the catalytic process, the inhibitor is converted into a reactive intermediate that binds covalently and irreversibly to the enzyme's active site, leading to its permanent deactivation. drugbank.compatsnap.com Restoration of enzyme function requires the synthesis of new enzyme molecules. drugbank.com

Studies on this compound, also known as 17β-dihydroexemestane (17β-DHE), indicate that it shares this characteristic with its parent compound. Research has demonstrated that this compound exhibits time-dependent inhibition of the aromatase enzyme, a key feature of mechanism-based inactivators. nih.gov

The inhibitory potency of this compound against the aromatase enzyme has been quantified in various in vitro assays. In studies using human placental microsomes, a standard model for assessing aromatase activity, this compound demonstrated an IC50 value of 69 nM. caymanchem.com Furthermore, in aromatase-overexpressing MCF-7aro breast cancer cells, it effectively inhibits the proliferation induced by testosterone (B1683101) in a concentration-dependent manner. caymanchem.com

When its activity is compared to its parent drug and other metabolites, this compound is shown to be a potent, albeit slightly less so than exemestane, aromatase inhibitor. In assays using aromatase-overexpressing cells, exemestane was found to be the most potent inhibitor, followed by this compound. nih.gov A study measuring IC50 values revealed that exemestane (EXE) is a more potent inhibitor than its metabolite 17β-dihydroexemestane (17β-DHE). nih.gov For instance, at a 10 µM concentration, exemestane inhibited estrone (B1671321) formation by 87%, whereas this compound caused 63% inhibition. nih.gov

| Compound | IC50 (µM) | Source |

|---|---|---|

| Exemestane (EXE) | 1.3 ± 0.28 | nih.gov |

| This compound (17β-DHE) | 9.2 ± 2.7 | nih.gov |

| EXE-cys (cysteine conjugate metabolite) | 16 ± 10 | nih.gov |

Androgen Receptor (AR) Agonism

This compound demonstrates a strong and selective binding affinity for the androgen receptor (AR) compared to its very weak interaction with the estrogen receptor alpha (ERα). nih.govresearchgate.net Laboratory investigations have quantified this selectivity, showing a significantly lower IC50 value for AR binding compared to ERα binding, indicating a much higher affinity for the androgen receptor. caymanchem.com The IC50 for AR was determined to be 39.6 nM, while for ERα it was 21.2 μM, demonstrating a more than 500-fold selectivity for the androgen receptor. caymanchem.com Molecular modeling studies suggest that the 17-beta-hydroxyl group of the metabolite, in contrast to the 17-keto group of exemestane, significantly enhances the intermolecular interaction energy for binding to AR over ERα. nih.govresearchgate.net

| Receptor | IC50 | Selectivity | Source |

|---|---|---|---|

| Androgen Receptor (AR) | 39.6 nM | >535-fold for AR | caymanchem.com |

| Estrogen Receptor Alpha (ERα) | 21.2 µM | caymanchem.com |

This compound does not merely bind to the androgen receptor; it actively functions as an agonist, initiating downstream cellular responses. nih.govresearchgate.net In breast cancer cell lines, its effects on cell proliferation and gene transcription have been shown to be dependent on the androgen receptor. nih.govresearchgate.net At low nanomolar concentrations in T47D breast cancer cells, this compound stimulates proliferation and regulates transcription through the AR. nih.gov These androgenic effects can be blocked by the antiandrogen bicalutamide (B1683754). nih.govresearchgate.net Furthermore, treatment with this compound at low concentrations leads to an increase in AR protein accumulation in breast cancer cells, an effect similar to that of the synthetic androgen R1881. nih.govresearchgate.net This evidence confirms that this compound is a biologically active androgen. nih.govresearchgate.net

Regulation of Androgen Receptor Protein Levels

This compound has been shown to modulate the protein levels of the Androgen Receptor (AR). Research indicates that at low nanomolar concentrations, this compound increases the accumulation of AR protein. nih.govresearchgate.netresearchgate.net This effect was observed in both MCF-7 and T47D breast cancer cell lines, mirroring the action of the synthetic androgen R1881. nih.govresearchgate.net Specifically, treatment with this compound at a concentration of 10⁻⁸ mol/L resulted in an up-regulation of AR protein levels in these cell lines. researchgate.netresearchgate.net This suggests that part of its androgenic activity involves the stabilization and increased cellular concentration of the Androgen Receptor.

Table 1: Effect of this compound on Androgen Receptor Protein Levels

| Cell Line | Concentration | Effect on AR Protein |

|---|---|---|

| MCF-7 | Low Nanomolar (10⁻⁸ M) | Increased Accumulation |

Molecular Recognition and Interaction Motifs within the Androgen Receptor Binding Pocket

Molecular modeling and computer docking studies have provided insights into the interaction between this compound and the Androgen Receptor. These studies reveal that the compound binds strongly to the AR. nih.govresearchgate.net The binding affinity of this compound for the AR is significant, with a reported IC50 of 10.44 nM, which is comparable to the potent androgen Dihydrotestosterone (B1667394) (DHT) (IC50 of 4.02 nM). nih.gov

The specific structural features of this compound are crucial for this interaction. Computer docking analyses indicate that the 17-beta-hydroxyl (17β-OH) group, in comparison to the 17-keto group of its parent compound exemestane, contributes significantly more to the intermolecular interaction energy when binding to the AR. nih.govresearchgate.net This strong interaction is achieved through the adoption of selective recognition motifs within the AR's ligand-binding pocket, similar to those used by the synthetic androgen R1881. nih.govresearchgate.net This molecular recognition pattern underscores the compound's potent androgenic activity. nih.govnih.gov

Estrogen Receptor Alpha (ERα) Interactions

Weak Binding Characteristics to Estrogen Receptor Alpha

In contrast to its strong affinity for the Androgen Receptor, this compound demonstrates very weak binding characteristics to Estrogen Receptor Alpha (ERα). nih.govresearchgate.net This low affinity indicates that it is not a primary ligand for ERα. The parent compound, exemestane, has also been noted to potentially interact with ERα and act as a weak agonist, though this is distinct from the binding profile of its 17-hydroxylated metabolite. nih.gov The significant difference in binding energy contributions of its key functional groups to AR versus ERα further highlights this selectivity; the 17β-OH group is far more critical for AR binding than for ERα binding. nih.govresearchgate.net

Concentration-Dependent Effects on Estrogen Receptor Alpha-Mediated Cellular Responses

Despite its weak binding affinity, this compound can elicit cellular responses through ERα in a concentration-dependent manner. At high sub-micromolar and micromolar concentrations, the compound has been observed to induce proliferation, stimulate cell cycle progression, and regulate transcription via an ERα-mediated pathway in both MCF-7 and T47D breast cancer cells. nih.govresearchgate.net These estrogenic effects at higher concentrations are distinct from its androgenic actions, which are observed at low nanomolar concentrations. nih.govresearchgate.net The ability of this compound to stimulate ERα transcriptional activity at these elevated concentrations has been confirmed using estrogen response element (ERE)-regulated reporter gene assays. researchgate.net

Table 2: Concentration-Dependent Receptor-Mediated Effects of this compound

| Concentration Range | Primary Receptor Target | Observed Cellular Effect |

|---|---|---|

| Low Nanomolar (e.g., 10⁻⁸ M) | Androgen Receptor (AR) | Proliferation (in T47D cells), Increased AR Protein |

Modulation of Estrogen Receptor Alpha Protein Levels

The interaction of this compound with ERα also extends to the regulation of the receptor's protein levels. At high concentrations, similar to those that elicit ERα-mediated transcriptional activity, the compound has been shown to down-regulate ERα protein levels. nih.govresearchgate.net This effect was observed to be cell-type specific, occurring in MCF-7 cells treated with this compound at a concentration of 5 x 10⁻⁶ mol/L. researchgate.netresearchgate.net The mechanism of this down-regulation is comparable to the effect observed with 17-beta-estradiol, suggesting that at high concentrations, it can mimic certain actions of the natural estrogen ligand on receptor protein stability and turnover. nih.gov

Cellular and Preclinical Biological Effects of 17 Beta Hydroxy Exemestane

Effects on Hormone-Dependent Cancer Cell Lines (e.g., MCF-7, T47D, MCF-7aro)

17β-HE demonstrates complex, concentration-dependent effects on various hormone-dependent breast cancer cell lines. Its activity is primarily mediated through interactions with the androgen receptor (AR) and the estrogen receptor alpha (ERα). nih.gov Research shows that 17β-HE binds strongly to the AR, with a much weaker affinity for ERα. nih.gov

The influence of 17β-HE on cell growth is dual-natured and depends on its concentration and the specific cell line. nih.gov

In aromatase-overexpressing MCF-7aro cells, 17β-HE inhibits the proliferation induced by testosterone (B1683101) in a manner dependent on the concentration. caymanchem.com Studies have shown that 17β-HE and other exemestane (B1683764) metabolites reduce the viability of MCF-7aro cells in a dose- and time-dependent fashion. researchgate.net Specifically, the reduction of exemestane's C-17 carbonyl group to form 17β-HE leads to a significant increase in its anti-proliferative activity in MCF-7aro cells compared to the parent compound. researchgate.net

Conversely, in MCF-7 and T47D breast cancer cells, which are positive for both AR and ERα, 17β-HE can stimulate growth. caymanchem.comnih.gov At high sub-micromolar and micromolar concentrations, it induces proliferation through an ER-mediated pathway in both cell lines. nih.gov However, at low nanomolar concentrations, it selectively promotes growth in T47D cells through an AR-mediated mechanism. nih.gov The growth-stimulatory effects can be countered by specific receptor antagonists; the antiestrogen (B12405530) fulvestrant (B1683766) blocks ER-mediated effects, while the antiandrogen bicalutamide (B1683754) inhibits AR-mediated proliferation. nih.gov

Table 1: Effect of 17-beta-Hydroxy Exemestane on Cell Proliferation

| Cell Line | Receptor Status | Concentration | Effect | Receptor Pathway | Citation |

|---|---|---|---|---|---|

| MCF-7aro | Aromatase-overexpressing | Concentration-dependent | Inhibition of testosterone-induced proliferation | Aromatase Inhibition | caymanchem.comresearchgate.net |

| MCF-7 | AR+, ERα+ | High (µM) | Stimulation | ERα | caymanchem.comnih.gov |

| T47D | AR+, ERα+ | High (µM) | Stimulation | ERα | caymanchem.comnih.gov |

| T47D | AR+, ERα+ | Low (nM) | Stimulation | AR | nih.gov |

Consistent with its effects on proliferation, 17β-HE influences cell cycle progression in a similar concentration- and receptor-dependent manner. nih.gov At higher concentrations (sub-micromolar to micromolar), it stimulates the progression of the cell cycle in both MCF-7 and T47D cells via ER activation. nih.gov This effect is comparable to that of 17β-estradiol. nih.gov In contrast, at low nanomolar concentrations, 17β-HE selectively stimulates cell cycle progression in T47D cells through the androgen receptor, an effect that parallels the synthetic androgen R1881. nih.gov Research on exemestane and its metabolites has confirmed their ability to induce cell cycle arrest, contributing to their anti-cancer effects. nih.govwaocp.org

17β-HE regulates gene transcription through both the estrogen and androgen receptors. nih.gov At high concentrations, its transcriptional activity is mediated by ERα in both MCF-7 and T47D cells. nih.gov This leads to the downregulation of ERα protein levels in a cell-specific manner, similar to the action of 17β-estradiol. nih.gov

At low nanomolar concentrations, 17β-HE acts as a transcriptional activator through the AR. nih.gov This has been observed to increase the accumulation of AR protein in both MCF-7 and T47D cells, an effect also seen with the androgen R1881. nih.gov Molecular modeling studies support these findings, indicating that the 17β-hydroxyl group of 17β-HE is crucial for its strong interaction with the AR, while its interaction with ERα is weaker. nih.gov

Impact on Steroidogenesis and Enzyme Expression

The biological effects of 17β-HE extend to the modulation of enzymes involved in steroid hormone synthesis, which can alter the hormonal landscape within tumor tissues.

Studies have demonstrated that treatment with exemestane leads to an increase in the expression of 17β-hydroxysteroid dehydrogenase type 2 (17βHSD2) in T-47D breast cancer cells. bioscientifica.com 17βHSD2 is an enzyme that inactivates potent estrogens and androgens by converting them to their less active 17-keto forms. researchgate.netmdpi.com Specifically, it catalyzes the conversion of estradiol (B170435) (E2) to estrone (B1671321) (E1) and testosterone to androstenedione. mdpi.comoncotarget.com

The induction of 17βHSD2 expression in T-47D cells by exemestane was found to be dose-dependent and occurred in an AR-dependent manner. bioscientifica.comoncotarget.com This effect was also observed with the potent androgen dihydrotestosterone (B1667394) (DHT), but the induction by DHT and exemestane was not additive, suggesting they act through a common pathway. bioscientifica.comnih.gov Furthermore, the DHT-mediated induction of 17βHSD2 was significantly suppressed by the presence of estradiol. bioscientifica.comnih.gov

By inhibiting aromatase, exemestane and its active metabolite 17β-HE block the conversion of androgens to estrogens. wikipedia.org This action, combined with the androgenic properties of 17β-HE, can significantly alter the balance of steroid hormones within breast carcinoma tissue. bioscientifica.com Clinical studies have shown that intratumoral concentrations of DHT are significantly higher in breast carcinoma tissues from patients treated with exemestane compared to untreated patients. bioscientifica.comnih.gov

This increase in intratumoral androgens, coupled with the androgen-mediated induction of 17βHSD2, suggests a shift in the local hormonal environment. bioscientifica.com The elevated 17βHSD2 activity would further promote the inactivation of potent estrogens, while the increased androgen levels could exert anti-proliferative effects. bioscientifica.comnih.gov DHT has been shown to inhibit the estrogen-mediated proliferation of T-47D cells, an effect associated with increased 17βHSD2 expression. bioscientifica.comnih.gov Therefore, the androgenic actions of 17β-HE and the resulting changes in enzyme expression may contribute to the therapeutic efficacy of exemestane by promoting an anti-estrogenic and antiproliferative intratumoral environment. bioscientifica.com

Preclinical Models of Metabolic and Bone Remodeling Effects (e.g., Ovariectomized Rats)

The ovariectomized (OVX) rat serves as a standard preclinical model for studying the effects of hormonal changes and therapeutic interventions on metabolic and bone health, simulating a postmenopausal state. In this model, the principal active metabolite of exemestane, this compound, has been evaluated for its biological effects, particularly concerning lipid metabolism and bone integrity. nih.govresearchgate.net

Research using the OVX rat model has demonstrated that this compound can significantly influence lipid profiles. Following ovariectomy, rats typically exhibit an increase in serum cholesterol and low-density lipoprotein (LDL) levels. However, treatment with this compound has been shown to counteract these changes. nih.gov

In a key study, ovariectomized rats treated with this compound showed notable reductions in both serum cholesterol and LDL cholesterol. nih.gov This suggests a protective effect on lipid metabolism, which is often adversely affected by the estrogen deficiency that occurs post-ovariectomy. nih.govnih.gov Specifically, treatment with exemestane, which is metabolized to this compound, led to a 28% reduction in serum cholesterol and a 64% reduction in LDL compared to untreated ovariectomized controls. nih.gov These findings highlight the potential of this compound to mitigate some of the metabolic consequences associated with estrogen deprivation in this preclinical setting. nih.govnih.govcaymanchem.comglpbio.comtargetmol.combiomol.com

Table 1: Effect of this compound on Serum Lipids in Ovariectomized Rats

| Parameter | Treatment Group | Outcome | Reference |

|---|---|---|---|

| Serum Cholesterol | Ovariectomized + this compound | Significant reduction compared to untreated OVX controls. | nih.gov |

The loss of estrogen in the ovariectomized rat model leads to accelerated bone turnover and a subsequent decrease in bone mineral density (BMD) and mechanical strength, analogous to osteoporosis in postmenopausal women. Studies have shown that this compound can effectively prevent this deterioration of bone health. nih.govmedchemexpress.eu

Treatment with this compound in OVX rats resulted in significantly higher bone mineral density in both the lumbar vertebrae and the femur when compared to the untreated OVX control group. nih.gov This preservation of bone mass is a critical finding, suggesting a protective role against bone loss. researchgate.net

Beyond just density, the mechanical integrity of the bone was also positively affected. The bending strength of the femur and the compressive strength of the lumbar vertebrae were both enhanced in the animals receiving this compound. nih.govmedchemexpress.eu Furthermore, histomorphometric analysis revealed that the trabecular bone volume was significantly higher in the treated group, indicating a healthier bone microarchitecture. nih.govnih.gov These effects are also attributed to the androgenic properties of this metabolite. researchgate.net

Table 2: Effect of this compound on Bone Parameters in Ovariectomized Rats

| Parameter | Measurement Site | Outcome | Reference |

|---|---|---|---|

| Bone Mineral Density (BMD) | Lumbar Vertebrae & Femur | Significantly higher than OVX controls. | nih.gov |

| Bone Strength | Femur (Bending Strength) | Significantly enhanced compared to OVX controls. | nih.gov |

| Bone Strength | Lumbar Vertebrae (Compressive Strength) | Significantly enhanced compared to OVX controls. | nih.gov |

Structure Activity Relationship Sar Studies of 17 Beta Hydroxy Exemestane

Influence of the 17-beta-Hydroxyl Group on Biological Activity

The conversion of the 17-keto group of exemestane (B1683764) to a 17-beta-hydroxyl group to form 17-beta-hydroxy exemestane significantly alters its biological profile. This single chemical modification has profound effects on its binding affinity to the androgen receptor and its potency as an aromatase inhibitor.

Research has consistently shown that this compound possesses a strong binding affinity for the androgen receptor (AR). nih.gov In fact, its affinity for the AR is comparable to that of dihydrotestosterone (B1667394) (DHT), a potent endogenous androgen. Studies have reported IC50 values for this compound binding to the AR in the nanomolar range, specifically around 10.44 nM and 39.6 nM. caymanchem.comnih.gov This high affinity is in stark contrast to its parent compound, exemestane, which exhibits less than 1% of the affinity of DHT for the AR. nih.gov

Table 1: Comparative Binding Affinities for Androgen Receptor (AR)

| Compound | IC50 for AR Binding (nM) | Relative Affinity to DHT |

|---|---|---|

| This compound | 10.44 - 39.6 caymanchem.comnih.gov | High, comparable to DHT |

| Exemestane | >10,000 | <1% of DHT nih.gov |

While the 17-beta-hydroxyl group enhances androgenic activity, it appears to modulate its primary function as an aromatase inhibitor. Studies comparing the inhibitory potency of exemestane and its metabolites have shown that this compound is a less potent inhibitor of aromatase than its parent compound, exemestane. nih.gov

Specifically, one study reported that this compound is 2.6-fold less potent than exemestane, with IC50 values of 69 nM and 27 nM, respectively, for inhibiting human placental aromatase. nih.gov Another study reported an IC50 of 0.25 μM for this compound in MCF-7aro cells, which was a significant increase in activity compared to exemestane's IC50 of 0.90 μM in the same cell line. researchgate.net Despite this, this compound is still considered a potent aromatase inhibitor. researchgate.net

Table 2: Aromatase Inhibitory Potency

| Compound | IC50 (nM) - Human Placental Aromatase | IC50 (µM) - MCF-7aro cells |

|---|---|---|

| This compound | 69 nih.gov | 0.25 researchgate.net |

Comparative Structural Analysis with Exemestane and Other Metabolites

Exemestane undergoes extensive metabolism, leading to a variety of metabolites with differing biological activities. nih.gov The primary active metabolite is this compound, formed by the reduction of the 17-keto group. caymanchem.comcaymanchem.com This structural change from a ketone to a hydroxyl group at the C-17 position is a critical determinant of its biological activity profile. nih.govresearchgate.net

Other metabolites of exemestane include derivatives with modifications at the 6-methylene group. nih.gov For instance, the 6-spirooxirane and 6-beta-hydroxymethyl derivatives of exemestane were found to be less potent aromatase inhibitors than the parent compound. nih.gov Furthermore, the 17-beta-hydroxy analogs of these C-6 modified derivatives were consistently found to be 3- to 8-fold less potent than their corresponding 17-keto counterparts. nih.gov This further underscores the importance of the 17-keto group for maximal aromatase inhibitory activity.

Another significant class of metabolites are the cysteine conjugates of exemestane and this compound, which are major circulating metabolites. nih.gov While these conjugates exhibit some aromatase inhibitory activity, they are generally less potent than exemestane and this compound. nih.gov

Theoretical and Computational Structural Analyses

To gain deeper insights into the structure-function relationships of this compound, researchers have employed theoretical and computational methods. These approaches provide a molecular-level understanding of how this metabolite interacts with its biological targets.

Molecular modeling studies have been instrumental in explaining the selective binding of this compound to the androgen and estrogen receptors. nih.gov These models indicate that this compound interacts with the androgen receptor (AR) and estrogen receptor alpha (ERα) through selective recognition motifs. nih.gov Specifically, its interaction with the AR mimics that of the synthetic androgen R1881, while its interaction with ERα is similar to that of 17beta-estradiol. nih.gov

These models have helped to rationalize the experimental observation that this compound binds strongly to the AR and only weakly to the ERα. nih.gov The models suggest that the orientation and interactions of the 17-beta-hydroxyl group within the ligand-binding pockets of these receptors are key determinants of its binding affinity and selectivity.

Computer docking simulations have provided further evidence for the critical role of the 17-beta-hydroxyl group in receptor binding. nih.gov These simulations calculate the intermolecular interaction energies between the ligand (this compound) and the receptor.

The results of these simulations indicate that the 17-beta-hydroxyl group of this compound contributes significantly more to the intermolecular interaction energy when binding to the AR compared to the 17-keto group of exemestane. nih.gov This finding provides a quantitative basis for the observed high androgenic activity of the metabolite. nih.gov Conversely, the contribution of the hydroxyl group to the binding energy with ERα is much less significant, consistent with its weak binding to this receptor. nih.gov

Insights into Aromatase Active Site Interactions and Clamping Mechanisms

The inhibitory action of this compound, an active metabolite of exemestane, is rooted in its specific and complex interactions within the active site of the aromatase enzyme. nih.govnih.gov Research into its parent compound, exemestane, provides a detailed framework for understanding these molecular interactions, which are defined by a combination of hydrophobic contacts, hydrogen bonding, and a proposed "clamping mechanism" that secures the inhibitor for its eventual irreversible binding. oup.comnih.gov

Exemestane, and by extension its 17-beta-hydroxy metabolite, acts as a false substrate, binding to the aromatase active site in a manner structurally similar to the natural substrate, androstenedione. wikipedia.orgfda.govncats.io The initial binding is characterized by a Type I spectral shift, indicating that the steroidal core situates within the substrate-binding pocket. oup.comnih.gov This positioning is stabilized by several key interactions. Van der Waals forces are generated between the inhibitor and residues Ile133 and Phe134, which are part of the B'-C loop. oup.com Additionally, a crucial hydrogen bond is formed between the C-3 keto group of the steroid and the side chain of Serine 478 (S478). oup.com

Following initial binding, a proposed "clamping mechanism" holds the inhibitor in the correct orientation for catalysis. oup.comnih.govnih.gov This mechanism involves several structural components of the enzyme that envelop the inhibitor. researchgate.net Key regions contributing to this clamping effect include the heme group, the I helix, the B'-C loop, the β-4 sheet, and the 3'-flanking loop of the K helix (residues Pro368-Met374). nih.govresearchgate.net The 3'-flanking loop of the K helix is particularly important for creating the hydrophobic binding pocket, with residue Val373 thought to interact specifically with the B-ring of the steroidal inhibitor. researchgate.net This comprehensive clamping ensures the steroid is held securely, facilitating the subsequent steps of the inhibitory process. researchgate.net

Once clamped, the enzyme's catalytic machinery processes the inhibitor. Aspartic acid 309 (D309) is believed to assist the heme group in the hydroxylation of the C19-methyl group of exemestane. oup.comresearchgate.net This step is critical as it transforms the inhibitor into a reactive intermediate. oup.com This intermediate then forms a covalent, irreversible bond with a component of the active site, leading to the time-dependent inactivation of the enzyme, a hallmark of suicide inhibition. oup.comfda.gov Site-directed mutagenesis studies have confirmed the importance of residues such as E302, D309, and S478 in this mechanism of suicide inhibition. oup.comoup.com

The reduction of the C-17 carbonyl on exemestane to a hydroxyl group, forming this compound, significantly enhances its inhibitory potency. nih.gov This suggests that the 17-beta-hydroxyl group may form additional favorable interactions within the active site, further stabilizing the enzyme-inhibitor complex and leading to more efficient inactivation. nih.gov

Table 1: Key Aromatase Active Site Residues and Their Postulated Roles in Binding Exemestane

| Residue | Location/Region | Proposed Role in Interaction | Source(s) |

| Ile133 | B'-C Loop | Stabilizes inhibitor via Van der Waals forces. | oup.com |

| Phe134 | B'-C Loop | Contributes to substrate binding and enzyme catalysis. | oup.comoup.com |

| Glu302 | - | Participates in the mechanism of suicide inhibition. | oup.comoup.com |

| Asp309 | - | Assists heme in the hydroxylation of the C-19 group, critical for forming the reactive intermediate. | oup.comresearchgate.net |

| Val373 | K Helix (3'-flanking loop) | Interacts with the B-ring of the steroid, contributing to the hydrophobic binding pocket. | researchgate.net |

| Ser478 | - | Forms a hydrogen bond with the C-3 keto group of the inhibitor; involved in suicide inhibition. | oup.comoup.com |

Table 2: Comparative Inhibitory Potency of Exemestane and this compound (17-βHE)

| Compound | Cell Line | Inhibitory Concentration (IC₅₀) | Source(s) |

| Exemestane | MCF-7aro | 0.90 µM | nih.gov |

| This compound (17-βHE) | MCF-7aro | 0.25 µM | nih.gov |

Analytical Methodologies for Research on 17 Beta Hydroxy Exemestane

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating 17-beta-hydroxy exemestane (B1683764) from complex biological matrices such as plasma and urine, where it coexists with the parent drug and other metabolites. plos.orgresearchgate.net

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-pressure liquid chromatography (UPLC), is a cornerstone for the analysis of 17-beta-hydroxy exemestane. plos.orgnih.gov A common approach involves using a C18 analytical column to achieve chromatographic separation. plos.orgsemanticscholar.org For instance, a Thermo Fisher BDS Hypersil C18 column (100 × 2.1 mm, 5 μm) has been successfully used. plos.orgnih.gov The separation process often employs a gradient elution with a mobile phase consisting of an aqueous component, like 0.1% aqueous formic acid, and an organic solvent, such as acetonitrile. plos.orgnih.govresearchgate.net The flow rate is typically maintained around 0.5 mL/min. plos.orgnih.gov This methodology effectively separates this compound from exemestane and its other metabolites, such as 17-beta-hydroxyexemestane-17-O-β-D-glucuronide. plos.orgnih.gov

Some methods utilize two serially coupled columns for enhanced separation before the sample is introduced to the mass spectrometer. oup.com In one study, a Waters ACQUITY platform with a 1.7 μm ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm) was used. nih.gov

Gas chromatography is another powerful technique employed for the analysis of this compound, particularly in urine samples. researchgate.netresearchgate.net However, due to the non-volatile nature of steroids, a derivatization step is necessary prior to GC analysis. researchgate.net A common derivatization process involves the formation of methyloxime-trimethylsilyl (MO-TMS) derivatives. researchgate.net This is a two-step process: first, the keto groups are protected with O-methylhydroxylamine in pyridine, followed by the conversion of hydroxyl groups to O-trimethylsilyl (O-TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) and trimethylsilylimidazole (TMSIm). researchgate.net

It is important to note that using certain derivatization mixtures, such as MSTFA/NH4I/2-mercaptoethanol, can lead to the formation of artifacts, which can interfere with the accurate detection and quantification of this compound. researchgate.net The use of alternative derivatization methods, like the MO-TMS approach, has been shown to overcome this issue and provide reliable results for both qualitative and quantitative purposes. researchgate.netdshs-koeln.de

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is invariably paired with chromatography for the sensitive and specific detection and quantification of this compound.

LC-MS/MS is the most widely reported method for the analysis of this compound in biological fluids. plos.orgresearchgate.net This technique offers high sensitivity and specificity, allowing for the detection of the compound at low concentrations. nih.gov Typically, a triple quadrupole mass spectrometer is used for quantification. plos.orgsemanticscholar.org The method has been successfully applied in pharmacokinetic studies to measure plasma levels of exemestane and its metabolites. plos.orgnih.gov For example, a validated LC-MS/MS method demonstrated linear ranges of 0.2–15.0 ng/mL for this compound in human plasma, with a coefficient of determination (r²) greater than 0.998. plos.orgnih.gov The precision (coefficient of variation) for this metabolite was found to be ≤7.7%, with accuracies ranging from 98.5% to 106.1%. plos.orgnih.gov

GC-MS is also a valuable tool for the detection of this compound, especially in urine. researchgate.netresearchgate.net After appropriate derivatization, GC-MS can be used for both qualitative and quantitative analysis. researchgate.net One validated GC-MS method for the main metabolite showed a limit of detection (LOD) of 10 ng/mL and a limit of quantification (LOQ) of 25 ng/mL, meeting the requirements for antiestrogenic agent detection set by the World Anti-Doping Agency (WADA). researchgate.net The technique has also been instrumental in identifying new metabolites of exemestane. researchgate.netdshs-koeln.de

In LC-MS/MS analysis of this compound, electrospray ionization (ESI) is the most commonly used ionization source, typically operated in the positive ion mode. plos.orgsemanticscholar.orgnih.gov ESI is well-suited for the ionization of polar molecules like steroid metabolites.

For quantification, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. plos.orgsemanticscholar.org This highly specific detection method involves monitoring a specific precursor ion to product ion transition for the analyte of interest. For this compound, a common mass transition monitored is m/z 299 > 135. plos.orgnih.gov Its deuterated internal standard, this compound-d3, is monitored at the transition m/z 302 > 135. plos.orgnih.gov This targeted approach provides excellent sensitivity and minimizes interference from other compounds in the matrix. plos.org

Interactive Data Tables

LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Details | Source |

| Chromatography | HPLC/UPLC | plos.orgnih.gov |

| Column | Thermo Fisher BDS Hypersil C18 (100 × 2.1 mm, 5 μm) | plos.orgnih.gov |

| Mobile Phase | Gradient elution with 0.1% aqueous formic acid and acetonitrile | plos.orgnih.govresearchgate.net |

| Flow Rate | 0.5 mL/min | plos.orgnih.gov |

| Mass Spectrometer | API 4000 triple quadrupole | plos.orgnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | plos.orgsemanticscholar.orgnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | plos.orgsemanticscholar.org |

| Mass Transition | m/z 299 > 135 | plos.orgnih.gov |

| Linear Range | 0.2–15.0 ng/mL | plos.orgnih.gov |

| Precision (CV%) | ≤7.7% | plos.orgnih.gov |

| Accuracy | 98.5% to 106.1% | plos.orgnih.gov |

GC-MS Method Parameters for this compound Analysis

| Parameter | Details | Source |

| Derivatization | Methyloxime-TMS (MO-TMS) derivatives | researchgate.net |

| Reagents | O-methylhydroxylamine/pyridine and MSTFA/TMS imidazole | researchgate.net |

| Limit of Detection | 10 ng/mL | researchgate.net |

| Limit of Quantification | 25 ng/mL | researchgate.net |

Quantitative Analysis in Biological Matrices for Research Purposes (e.g., Plasma, Urine, Tissue Samples)

The quantitative analysis of this compound in biological matrices is crucial for understanding the pharmacokinetics of its parent compound, exemestane. Researchers utilize various biological samples, including plasma, serum, and urine, to measure the concentration of this active metabolite. nih.govnih.govoup.com These measurements are pivotal for determining the extent of exemestane's metabolism and its potential impact on treatment efficacy and patient response. researchgate.net The development of robust analytical methods enables the exploration of the metabolic pathways of exemestane, where it is reduced to this compound and subsequently inactivated through glucuronidation. researchgate.net

Sensitive and accurate analytical methods are essential for the reliable quantification of this compound, which often exists at low concentrations in biological fluids. The primary techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely adopted method for analyzing this compound in human plasma and serum due to its high sensitivity and specificity. nih.govoup.com Researchers have developed and validated novel LC-MS/MS methods capable of simultaneously measuring exemestane, this compound, and its glucuronidated form. plos.org

One such method developed for human plasma analysis demonstrated excellent performance characteristics. nih.govplos.org The analytes were separated using a C18 analytical column with a gradient elution of 0.1% aqueous formic acid and acetonitrile. nih.gov Detection was achieved with a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode, monitored by multiple reaction monitoring (MRM). nih.govplos.org The mass transition monitored for this compound was m/z 299 > 135. nih.gov The validation of this method confirmed its suitability for pharmacokinetic studies. nih.govplos.org

| Parameter | Value |

|---|---|

| Linear Range | 0.2–15.0 ng/mL |

| Coefficient of Determination (r²) | > 0.998 |

| Precision (CV%) | ≤ 7.7% |

| Accuracy | 98.5% to 106.1% |

Another advanced LC-MS/MS assay was developed for the simultaneous quantification of aromatase inhibitors, including exemestane and this compound, and estrogens in serum. oup.comoup.com This method also employed a two-step liquid-liquid extraction and ESI-MS/MS analysis. oup.com In a study of postmenopausal patients, drug concentrations were detected in the range of 0.3 to 8.4 nmol/L for this compound. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis in human urine, GC-MS methods have also been successfully developed and validated. nih.govresearchgate.net One challenge with GC-MS analysis is the potential for artifact formation during the derivatization step, which is necessary to make the compounds volatile. nih.gov A common derivatizing agent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), was found to produce artifacts with exemestane and this compound. nih.govresearchgate.net

To address this, an alternative derivatization protocol was proposed. This method involves a double derivatization, first with O-methylhydroxylamine/pyridine and then with MSTFA/TMS imidazole, to form methyloxime-TMS derivatives. nih.govresearchgate.net This approach prevents artifact formation and allows for robust and cost-effective analysis that meets the requirements of regulatory bodies like the World Anti-Doping Agency (WADA). nih.gov

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 10 ng/mL |

| Limit of Quantification (LOQ) | 25 ng/mL |

The use of an appropriate internal standard (IS) is critical for achieving accuracy and precision in quantitative mass spectrometry-based assays. Internal standards are used to correct for the variability that can occur during sample preparation (e.g., extraction) and instrumental analysis (e.g., injection volume and ionization efficiency). researchgate.net

For the analysis of this compound, stable isotope-labeled analogs are the preferred choice for internal standards because they have nearly identical chemical and physical properties to the analyte but a different mass. nih.govcaymanchem.com This allows them to be distinguished by the mass spectrometer.

This compound-d3 is a deuterated analog specifically used as an internal standard for the quantification of this compound by GC-MS or LC-MS/MS. caymanchem.comlgcstandards.com In a validated LC-MS/MS method for human plasma, 17β-hydroxyexemestane-d3 was used as the internal standard for 17β-hydroxyexemestane. nih.govresearchgate.net The specific mass transition monitored for the d3-labeled internal standard was m/z 302 > 135. nih.gov The use of these stable isotope-labeled standards ensures that any matrix effects are corrected for, leading to highly reliable and accurate quantification. researchgate.net

Q & A

Basic Research Questions

Q. What experimental models are used to investigate the mechanism of action of 17-beta-Hydroxy Exemestane in aromatase inhibition?

- Methodology: Preclinical studies typically employ in vitro aromatase inhibition assays using human placental microsomes or recombinant enzyme systems to measure IC₅₀ values. In vivo models, such as ovariectomized rodent models, assess estrogen suppression via ELISA or LC-MS quantification of serum estradiol levels. Receptor binding assays (e.g., ERα/β affinity) and transcriptomic profiling further elucidate downstream effects .

Q. How do clinical trials evaluate the efficacy of this compound as monotherapy in hormone receptor-positive (HR+) breast cancer?

- Methodology: Phase III trials (e.g., BOLERO-2, TEAM) use randomized, double-blind designs with progression-free survival (PFS) and overall survival (OS) as primary endpoints. Hazard ratios (HR) derived from Kaplan-Meier curves and Cox proportional hazards models quantify treatment effects. Secondary endpoints include objective response rate (ORR) and clinical benefit rate (CBR), assessed via RECIST criteria .

Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in clinical research?

- Methodology: Plasma pharmacokinetic studies collect predose and postdose samples (e.g., weeks 5, 9, 17) to measure drug exposure using LC-MS. Key parameters include maximum concentration (Cmax), area under the curve (AUC), and half-life (t½). Population pharmacokinetic modeling accounts for interpatient variability and drug-drug interactions .

Advanced Research Questions

Q. How can predictive biomarkers for this compound response be identified and validated?

- Methodology: RNA sequencing or NanoString-based profiling of baseline tumor tissues identifies candidate biomarkers (e.g., HER2/3 status, Ki67). Retrospective subgroup analyses in trials (e.g., TEAM, IES) test associations between biomarker expression and PFS/OS. Validation requires independent cohorts and correction for multiple testing to avoid overfitting .

Q. What statistical methods address contradictions in efficacy data between combination therapies (e.g., exemestane + everolimus vs. exemestane alone)?

- Methodology: Bayesian hierarchical models or frequentist meta-analyses pool data from multiple trials (e.g., BOLERO-2, ACE study) to resolve discrepancies. Sensitivity analyses explore heterogeneity sources (e.g., ethnicity, prior endocrine therapy). Competing risk regression models differentiate breast cancer-specific outcomes from intercurrent events .

Q. How do long-term follow-up studies assess the durability of this compound benefits in adjuvant settings?

- Methodology: Landmark analyses partition survival data at critical timepoints (e.g., 2.5 years post-randomization in IES). Cumulative incidence functions with Gray’s test evaluate breast cancer-free survival (BCFS), accounting for competing risks like non-cancer deaths. Extended Cox models test time-varying treatment effects .

Q. What trial designs are optimal for evaluating epigenetic modulators combined with this compound?

- Methodology: Phase II/III trials (e.g., E2112, ACE study) use adaptive designs with futility analyses (e.g., interim OS assessments). Biomarker-stratified randomization ensures balanced allocation of high-risk subgroups. Co-primary endpoints (e.g., PFS, ORR) require Bonferroni correction to control type I error .

Q. How are real-world data (RWD) integrated to address limitations of randomized controlled trials (RCTs) for this compound?

- Methodology: Propensity score matching adjusts for confounding variables in RWD. Instrumental variable analysis mitigates selection bias. Validation against RCT-derived hazard ratios (e.g., BOLERO-2) ensures generalizability of observational findings .

Methodological Notes

- Data Interpretation : Contradictions in efficacy (e.g., exemestane vs. anastrozole non-inferiority failure vs. superior survival in IES ) require stratification by patient subsets (e.g., HER2-negative, prior tamoxifen exposure).

- Safety Monitoring : Adverse events are quantified using CTCAE criteria, with longitudinal mixed models analyzing time-to-onset and resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.